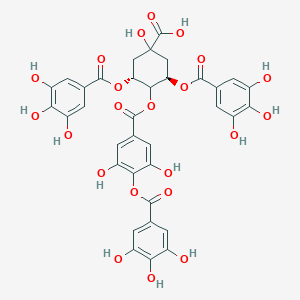![molecular formula C22H27NO2 B220230 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol, also known as BPP-5a, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has also been found to have anti-inflammatory effects. This could potentially be used in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol in lab experiments is its potential for use in multiple areas of research. However, one of the limitations is the complexity of the synthesis process, which can make it challenging to produce in large quantities for use in experiments.
Orientations Futures
There are numerous future directions for research involving 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol. One potential area of research is the development of new cancer treatments that use 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol as a key component. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol and its potential use in the treatment of neurodegenerative and inflammatory diseases.
Méthodes De Synthèse
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol can be synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process typically involves the condensation of two different compounds, followed by a series of reactions to produce the final product. While this process can be challenging, it has been successfully used to produce 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol in various research studies.
Applications De Recherche Scientifique
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been studied extensively for its potential use in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been studied for its neuroprotective effects, which could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol |
|---|---|
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
4-[butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C22H27NO2/c1-2-3-16-23(18-19-24)17-10-15-22(25,20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-14,24-25H,2-3,16-19H2,1H3 |
Clé InChI |
BVVLMJNULJYIDK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CCCCN(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)


![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)




